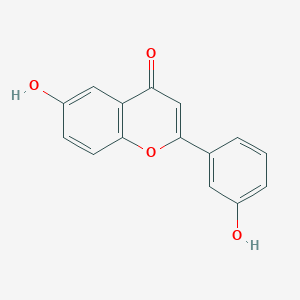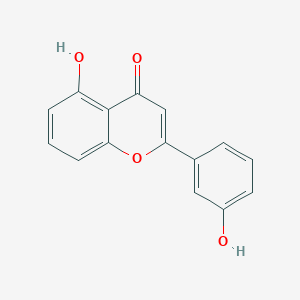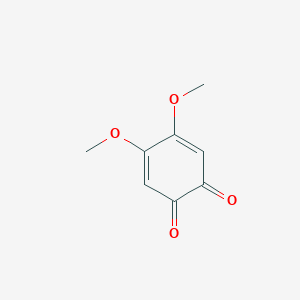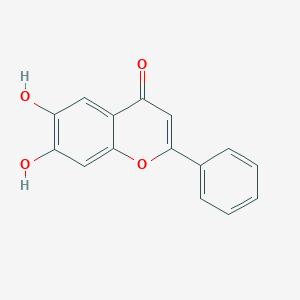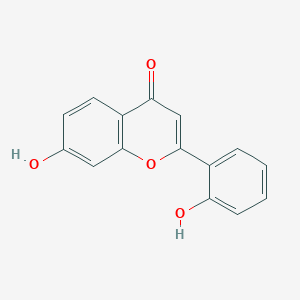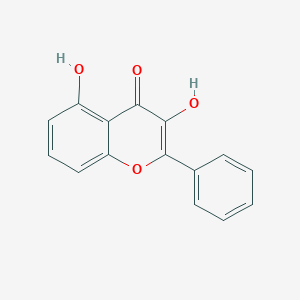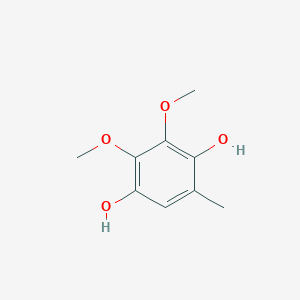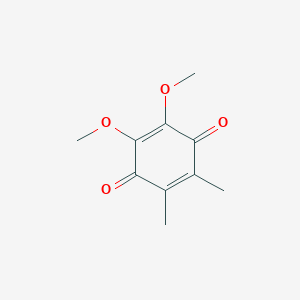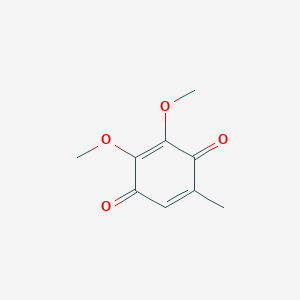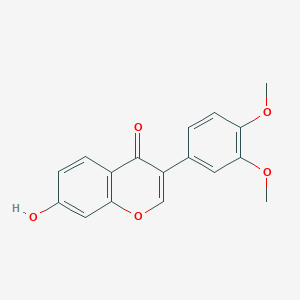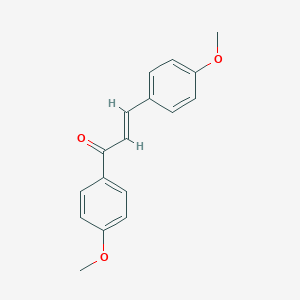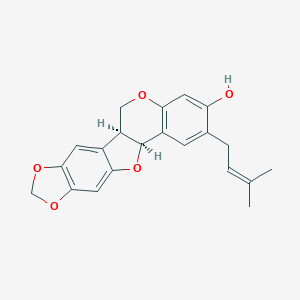
Unii-7XZ154tzv0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Unii-7XZ154tzv0 is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. It is a synthetic molecule that has been synthesized using a unique method, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of Unii-7XZ154tzv0 is not fully understood, but it is believed to involve the disruption of cellular processes in bacteria and fungi. It has been shown to inhibit the growth of various bacterial and fungal species, including Escherichia coli and Candida albicans. The exact mechanism by which it achieves this is still under investigation.
Effets Biochimiques Et Physiologiques
Unii-7XZ154tzv0 has been shown to have a range of biochemical and physiological effects. In bacteria, it has been shown to inhibit DNA synthesis and cell division, leading to cell death. In fungi, it has been shown to disrupt cell membrane integrity, leading to cell death. In addition, it has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Unii-7XZ154tzv0 is its broad-spectrum activity against various bacterial and fungal species. This makes it a potential candidate for the development of new antibiotics and antifungal agents. However, one of the limitations of Unii-7XZ154tzv0 is its potential toxicity to mammalian cells, which may limit its use in humans.
Orientations Futures
There are several future directions for the study of Unii-7XZ154tzv0. One direction is the development of new antibiotics and antifungal agents based on its structure and mechanism of action. Another direction is the investigation of its potential use in agriculture as a herbicide. Additionally, the development of new catalytic applications for Unii-7XZ154tzv0 is an area of interest for materials science researchers.
Conclusion:
In conclusion, Unii-7XZ154tzv0 is a synthetic molecule that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Unii-7XZ154tzv0 and its applications in medicine, agriculture, and materials science.
Méthodes De Synthèse
The synthesis of Unii-7XZ154tzv0 involves a multistep process that requires the use of specialized equipment and reagents. The first step involves the preparation of a starting material, which is then subjected to a series of reactions that lead to the formation of Unii-7XZ154tzv0. The final product is then purified using various techniques, including chromatography and recrystallization.
Applications De Recherche Scientifique
Unii-7XZ154tzv0 has potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In agriculture, it has been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides. In materials science, it has been shown to have catalytic properties, making it a potential candidate for the development of new catalysts.
Propriétés
Numéro CAS |
37706-60-8 |
|---|---|
Nom du produit |
Unii-7XZ154tzv0 |
Formule moléculaire |
C21H20O5 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
(1S,12S)-15-(3-methylbut-2-enyl)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol |
InChI |
InChI=1S/C21H20O5/c1-11(2)3-4-12-5-14-17(7-16(12)22)23-9-15-13-6-19-20(25-10-24-19)8-18(13)26-21(14)15/h3,5-8,15,21-22H,4,9-10H2,1-2H3/t15-,21-/m1/s1 |
Clé InChI |
UFBHHWPUVXVFRG-QVKFZJNVSA-N |
SMILES isomérique |
CC(=CCC1=CC2=C(C=C1O)OC[C@H]3[C@@H]2OC4=CC5=C(C=C34)OCO5)C |
SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)C |
SMILES canonique |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)C |
Synonymes |
3-Hydroxy-8,9-methylenedioxy-2-prenylpterocarpan; (+)-Edunol; Edunol (pterocarpan) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




